Hapten Classification vs. Pharmacological Ligand
Unlike nicotine, which is classified as a plant alkaloid and nicotinic agonist, 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine is assigned by ChEBI as a hapten – a small molecule requiring carrier-protein conjugation to elicit an immune response [1]. This functional classification separates it from direct-acting pharmacological ligands and places it in the immunotherapeutic domain. The closest structurally annotated comparator, (-)-nicotine, lacks the accessible primary amine required for straightforward carbodiimide-mediated conjugation; its pyrrolidine N-methyl and pyridine C2 attachment leave no free amine for linker chemistry without scaffold destruction [1].
| Evidence Dimension | ChEBI role classification |
|---|---|
| Target Compound Data | Hapten (CHEBI:59174) – requires carrier conjugation |
| Comparator Or Baseline | (-)-Nicotine: plant alkaloid / nicotinic agonist (no hapten annotation in ChEBI) |
| Quantified Difference | Categorical distinction; target compound carries a free 3-amine for conjugation; nicotine does not |
| Conditions | ChEBI ontology annotation based on manual curation |
Why This Matters
This classification informs procurement: researchers seeking a conjugation-ready nicotine-mimetic hapten should select this compound over nicotine, which lacks a suitable attachment point.
- [1] ChEBI. CHEBI:234407 – 3'-AmNic. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:234407 (accessed 2026); ChEBI. CHEBI:28566 – (-)-nicotine. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:28566 (accessed 2026). View Source
